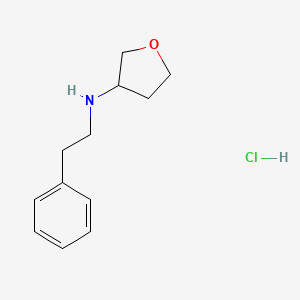

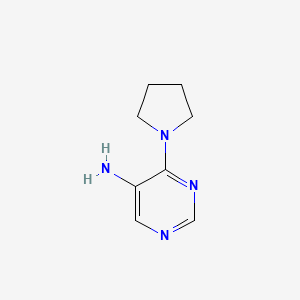

![molecular formula C7H8Cl3N3 B1377364 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 1432681-50-9](/img/structure/B1377364.png)

3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride

Overview

Description

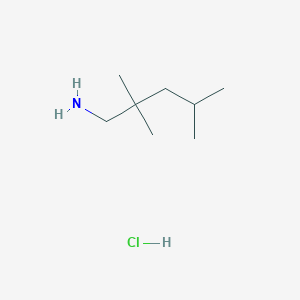

3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is a chemical compound with the CAS Number: 1432681-50-9 . It has a molecular weight of 240.52 .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H . This indicates the presence of a chlorine atom and an amine group in the molecular structure.Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

A significant application of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives is found in the field of medicinal chemistry, specifically in the synthesis of small molecules that can adapt optimally to the three-dimensional binding sites of biological targets. For example, Schmid et al. (2006) describe a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, highlighting the utility of this scaffold in medicinal chemistry for the preparation of combinatorial libraries due to the structural diversity and specificity it offers for targeting biological molecules (Schmid, Schühle, & Austel, 2006).

Coordination Polymers and Material Science

In the field of material science, derivatives of 3-Chloroimidazo[1,2-a]pyridin-6-amine are used in the construction of coordination polymers with potential applications in nanostructures and nano-objects. Yin et al. (2021) utilized a derivative to construct zero-dimensional complexes and one-dimensional coordination polymers, which were further assembled into porous three-dimensional supramolecular frameworks. This research underscores the versatility of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives in creating materials with varied dimensionalities and potential applications in molecular electronics and photonics (Yin, Li, Yan, & Yong, 2021).

Photoluminescent Properties and Sensory Applications

Li and Yong (2019) explored the phosphorescent properties of positional isomers of a 2-chloroimidazo[1,2-a]pyridine derivative, revealing that these compounds exhibit different phosphorescent colors and quantum yields. This study illustrates the potential of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives in developing dynamic functional materials capable of reversible phosphorescent color switching in response to external stimuli, such as acid-base vapor, making them interesting candidates for sensory applications and the development of responsive materials (Li & Yong, 2019).

Herbicide Development

In agricultural chemistry, derivatives of 3-Chloroimidazo[1,2-a]pyridin-6-amine have been synthesized for use in developing sulfonylurea herbicides, such as imazosulfuron. Shi Gui-zhe (2015) detailed the synthesis process of imazosulfuron and its derivatives, starting from 2-aminopyridine and chlorosulfonic acid. This pathway emphasizes the role of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives in the synthesis of compounds with potential applications in weed and sedge control in paddy rice and turf (Shi, 2015).

Safety And Hazards

properties

IUPAC Name |

3-chloroimidazo[1,2-a]pyridin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAMVPDMKKYSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

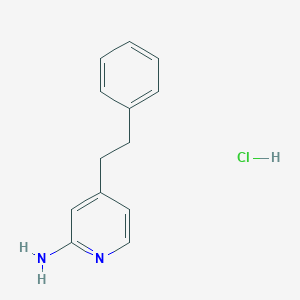

![5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1377282.png)

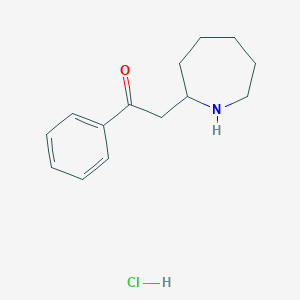

![1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1377287.png)

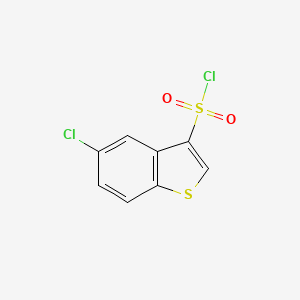

![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride](/img/structure/B1377296.png)

![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)